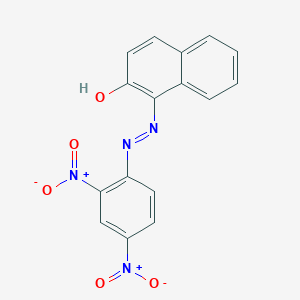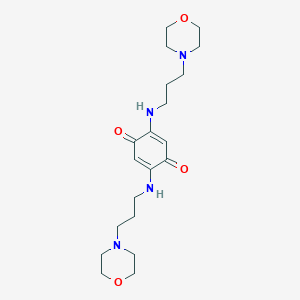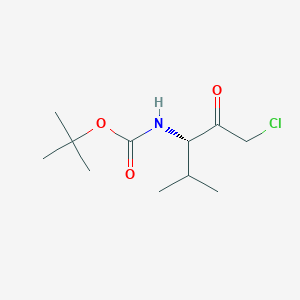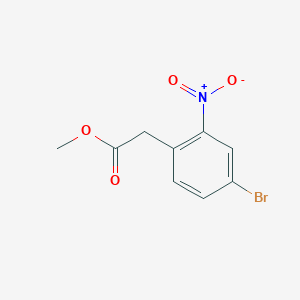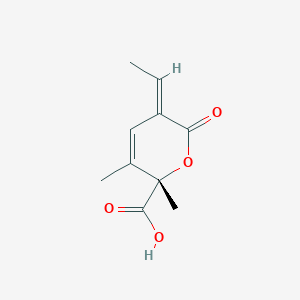
Clivonecic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clivonecic acid is a naturally occurring organic compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of sesquiterpenes and is found in several plants, including Clivia miniata. Clivonecic acid has been studied extensively for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of clivonecic acid is not yet fully understood. However, studies have suggested that it may exert its biological activities by modulating various signaling pathways in cells. For example, clivonecic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
Clivonecic acid has been shown to have several biochemical and physiological effects. It has been found to possess antioxidant properties, which may help to protect cells from oxidative damage. Additionally, clivonecic acid has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of clivonecic acid is that it is a naturally occurring compound, which makes it relatively easy to obtain. Additionally, it has been shown to possess several biological activities, making it a promising candidate for the development of new therapeutics. However, one limitation of clivonecic acid is that its yield from natural sources is relatively low, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on clivonecic acid. One area of interest is the development of alternative synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of clivonecic acid and to identify its molecular targets. Finally, more research is needed to determine the safety and efficacy of clivonecic acid in humans, which will be important for the development of new therapeutics based on this compound.
Métodos De Síntesis
Clivonecic acid can be synthesized from the dried roots of Clivia miniata. The roots are extracted with a solvent, and the extract is then subjected to various chromatographic techniques to isolate the pure compound. The yield of clivonecic acid from Clivia miniata roots is relatively low, which has led to efforts to develop alternative synthesis methods.
Aplicaciones Científicas De Investigación
Clivonecic acid has been the focus of several scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, clivonecic acid has shown anti-cancer activity, with studies indicating that it may be effective against various types of cancer, including breast and colon cancer.
Propiedades
Número CAS |
19776-81-9 |
|---|---|
Nombre del producto |
Clivonecic acid |
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
(2S,5E)-5-ethylidene-2,3-dimethyl-6-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-4-7-5-6(2)10(3,9(12)13)14-8(7)11/h4-5H,1-3H3,(H,12,13)/b7-4+/t10-/m0/s1 |
Clave InChI |
FIUFNZNVZDLYHQ-QBBOHKLWSA-N |
SMILES isomérico |
C/C=C/1\C=C([C@@](OC1=O)(C)C(=O)O)C |
SMILES |
CC=C1C=C(C(OC1=O)(C)C(=O)O)C |
SMILES canónico |
CC=C1C=C(C(OC1=O)(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



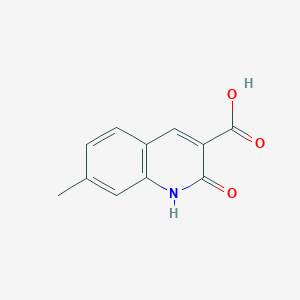
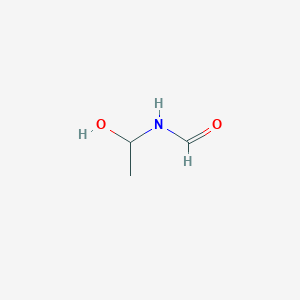
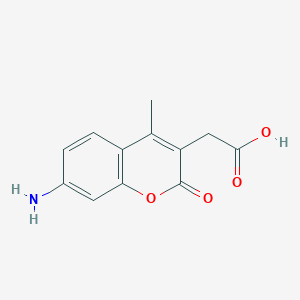
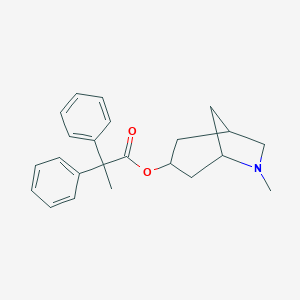

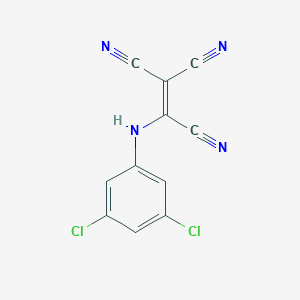
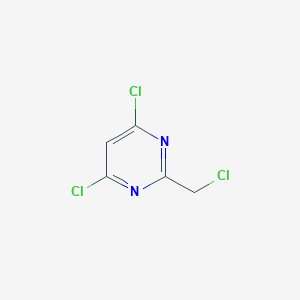
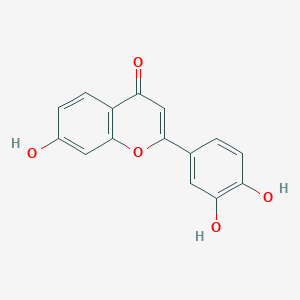
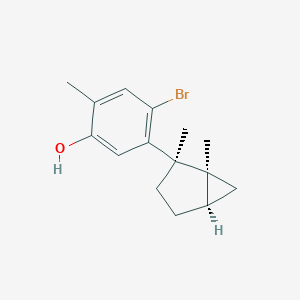
![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)
